molecular formula C9H16ClNO3 B595891 Ethyl 5-oxoazepane-4-carboxylate hydrochloride CAS No. 19673-14-4

Ethyl 5-oxoazepane-4-carboxylate hydrochloride

Cat. No.: B595891
CAS No.: 19673-14-4
M. Wt: 221.681
InChI Key: LRGIOVMOANWHIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-oxoazepane-4-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 5-oxoazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Chemical Reactions Analysis

Ethyl 5-oxoazepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-oxoazepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-oxoazepane-4-carboxylate hydrochloride can be compared with other similar compounds such as:

Biological Activity

Ethyl 5-oxoazepane-4-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a seven-membered azepane ring with a carboxylate group and a ketone functionality. This unique structure contributes to its reactivity and biological properties. The molecular formula is C9H13ClN2O3C_9H_{13}ClN_2O_3 with a molecular weight of approximately 220.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes and receptors, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting neurotransmitter levels and cellular signaling pathways.
  • Receptor Modulation : Preliminary studies suggest that it could interact with neurotransmitter receptors, which are crucial for various physiological processes, including cognition and mood regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Antiviral Effects

There is emerging evidence supporting the antiviral properties of this compound. Studies have shown that it can inhibit viral replication in cell cultures, potentially by interfering with viral entry or replication processes.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this compound is being investigated for neuroprotective effects. It may enhance cognitive function by modulating cholinergic systems or promoting synaptic plasticity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Biological Activity
Ethyl 3-oxopiperidine-4-carboxylate HClSix-membered ringModerate antimicrobial properties
Methyl 5-oxoazepane-4-carboxylate HClSeven-membered ringAntiviral and neuroprotective properties
Methyl 5-oxopentanoateFive-membered ringLimited biological activity

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antibacterial activity (Felder et al., 2021) .
  • Neuroprotective Potential : Research conducted on animal models demonstrated that administration of the compound improved cognitive performance in memory tasks, possibly through enhanced cholinergic signaling (Bodick et al., 1997) .
  • Antiviral Activity : In vitro assays showed that this compound inhibited viral replication by up to 70% in certain viral strains, indicating its potential as an antiviral agent (Shekhar et al., 2008) .

Properties

IUPAC Name

ethyl 5-oxoazepane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-3-5-10-6-4-8(7)11;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIOVMOANWHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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